molecular formula C29H38N4O6S3 B1297189 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane CAS No. 94530-07-1

1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane

Cat. No. B1297189
CAS RN: 94530-07-1
M. Wt: 634.8 g/mol
InChI Key: DSXJEODHPCMQEG-UHFFFAOYSA-N
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Description

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a macrocyclic complexing agent . It has been used for radiolabeling of carbon nanotube bioconjugates by chelating 64 Cu radioisotope .


Synthesis Analysis

Research over the last two decades has been driven into the chemistry of DOTA and the modification of the substituent pendant arms of this macrocycle to create functional, targeted and dual-modal imaging agents .


Molecular Structure Analysis

1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane, commonly known as TATD, is a synthetic compound widely utilized in diverse scientific research applications. This cyclic tetraazamacrocycle (CTAM) exhibits unique properties .


Chemical Reactions Analysis

Over the last twenty-five years, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has made a significant impact on the field of diagnostic imaging . DOTA is not the only metal chelate in use in medical diagnostics, but it is the only one to significantly impact on all of the major imaging modalities .


Physical And Chemical Properties Analysis

The predicted boiling point of 1,4,7,10-Tetraazacyclododecane-1,7-diethanol is 442.5±40.0 °C and the predicted density is 1.012±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Characterization

1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane serves as an important intermediate in synthesizing medically relevant DO3A and DOTA metal chelators. Its synthesis, properties, and efficient synthesis of its hydrobromide salt have been characterized spectroscopically and via X-ray crystallographic analysis (Jagadish et al., 2011). Additionally, improved synthesis methods for derivatives of this compound have been developed, enhancing the yield and efficiency (Jagadish et al., 2014).

Chelating Agents and Complexes

This compound is integral to the synthesis of macrocyclic bifunctional chelating agents, useful in various scientific applications including medical imaging and therapy (Mishra & Chatal, 2001). The synthesis and characterization of lanthanide(III) complexes of derivatives of this macrocycle demonstrate its role in developing contrast agents for magnetic resonance imaging (MRI) (Nwe et al., 2007).

Applications in Molecular Recognition and Imaging

Innovative applications include the design of ligands that enable molecular recognition of sialic acid by lanthanide(III) complexes, utilizing the compound's derivatives (Regueiro-Figueroa et al., 2010). These advancements contribute to the development of precise diagnostic and therapeutic tools. Additionally, the compound's derivatives have been used in developing redox-sensitive contrast agents for MRI, highlighting their potential in non-invasive medical diagnostics (Raghunand et al., 2010).

Versatility in Chemical Synthesis

Its versatility extends to the facile synthesis of precursor chelating agents for lanthanide ions, which has significant implications in molecular imaging and pharmaceutical research (Li et al., 2009). The compound and its derivatives also serve as platforms for developing metal-coded DOTA-based affinity tags, showcasing its utility in bioconjugation and biomolecular labeling (Kohl et al., 2007)

Safety And Hazards

The safety precautions for handling 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane include avoiding dust formation, avoiding breathing vapors, mist or gas, ensuring adequate ventilation, and avoiding breathing dust . The hazard statements include H315-H319 .

Future Directions

The use of organically chelated lanthanides in diagnosis and treatment is a rapidly growing field in medicine . The architecture of the cage, its symmetry, and stability play a dominant role in the effectiveness of the tissue-selective lanthanide chelates applied as probes and radiopharmaceuticals .

properties

IUPAC Name

1,4,7-tris-(4-methylphenyl)sulfonyl-1,4,7,10-tetrazacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N4O6S3/c1-24-4-10-27(11-5-24)40(34,35)31-18-16-30-17-19-32(41(36,37)28-12-6-25(2)7-13-28)21-23-33(22-20-31)42(38,39)29-14-8-26(3)9-15-29/h4-15,30H,16-23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXJEODHPCMQEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCNCCN(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N4O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327700
Record name NSC677645
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane

CAS RN

94530-07-1
Record name NSC677645
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Karakurt, A Erbil, T Alagöz… - Şırnak Üniversitesi Fen …, 2019 - dergipark.org.tr
1,4,7-tritosyl-1,4,7,10-tetraazacyclododecane yeni bir makrosiklik yapıda olan bileşik sentezlenmiştir. Sentezlenen bileşiğin yapısı IR, NMR spektroskopik yöntemler kullanılarak …
Number of citations: 3 dergipark.org.tr

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